
6-(3-Chlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Chlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine is a compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-(trifluoromethyl)pyrimidine-2-carbaldehyde under acidic conditions to yield the desired compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
6-(3-Chlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form the corresponding azo compound.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group would yield an azo compound, while nucleophilic substitution of the chlorine atom could result in various substituted derivatives .
科学的研究の応用
6-(3-Chlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its antitumor and anti-inflammatory properties.
作用機序
The mechanism of action of 6-(3-Chlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these proteins, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to reduced tumor growth .
類似化合物との比較
Similar Compounds
Rociletinib: A pyrimidine derivative used as an antineoplastic agent.
Osimertinib: Another pyrimidine-based drug used for the treatment of non-small cell lung cancer.
Sorafenib: A kinase inhibitor with a pyrimidine core, used for the treatment of liver and renal carcinoma
Uniqueness
6-(3-Chlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the hydrazino group provides a site for further functionalization and derivatization .
特性
分子式 |
C11H8ClF3N4 |
|---|---|
分子量 |
288.65 g/mol |
IUPAC名 |
[4-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
InChI |
InChI=1S/C11H8ClF3N4/c12-7-3-1-2-6(4-7)8-5-9(11(13,14)15)18-10(17-8)19-16/h1-5H,16H2,(H,17,18,19) |
InChIキー |
IOZVLBJTSZLLLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)NN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


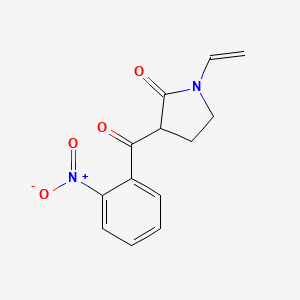

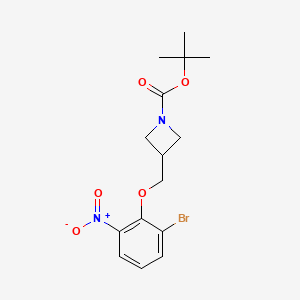
![[2R-[1(S*),2R*,3S*]]-N-Formyl-L-Leucine 1-[3-Carboxy-2-hydroxynonyl]dodecyl Ester](/img/structure/B13719756.png)
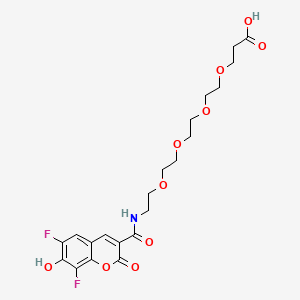
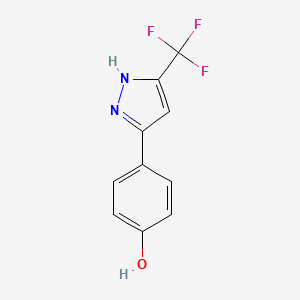

![(1-Cyclopentyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719778.png)
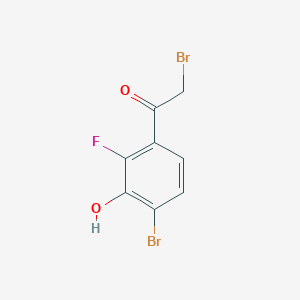
![3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13719797.png)

![N-{[1-(2,2-difluoroethyl)-1H-indol-4-yl]methyl}cyclopropanamine](/img/structure/B13719833.png)


